N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine
Description
The compound N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine features a pyrimidine core substituted at the 2- and 6-positions with sulfanyl-containing groups and an N-methylamine at the 4-position. The 2-position bears a 4-fluorobenzylsulfanyl moiety, while the 6-position has a methyl-linked 4-chlorophenylsulfanyl group. This structure combines halogenated aryl groups and sulfur-based linkages, which are common in bioactive molecules due to their electronic and steric effects.
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3S2/c1-22-18-10-16(12-25-17-8-4-14(20)5-9-17)23-19(24-18)26-11-13-2-6-15(21)7-3-13/h2-10H,11-12H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIPUSDWFCMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine, a compound characterized by its complex structure and unique functional groups, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19ClFN3S2, with a molecular weight of approximately 419.97 g/mol. The compound features a pyrimidine ring substituted with sulfanyl groups and chlorinated and fluorinated aromatic systems, which are known to enhance biological activity through increased lipophilicity and interaction with biological targets .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the pyrimidine ring may allow the compound to act as an inhibitor for various enzymes, potentially disrupting metabolic pathways.
- Receptor Binding : The unique functional groups can facilitate binding to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth, suggesting that this compound may exhibit antimicrobial properties .
Anticancer Properties
Research has indicated that compounds with similar structural characteristics possess anticancer properties. For instance, studies on pyrimidine derivatives have shown efficacy against various cancer cell lines. Although specific data on this compound is limited, its structural components suggest potential effectiveness in cancer therapy .
Antimicrobial Effects
Compounds containing sulfanyl and pyrimidine moieties have been documented for their antimicrobial activities. Preliminary investigations into related compounds indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar antimicrobial properties, warranting further exploration .
Case Studies
- Synthesis and Testing : A study synthesized a related compound with similar sulfanyl substitutions and evaluated its biological activity against selected pathogens. Results indicated significant inhibition of bacterial growth, supporting the hypothesis that structural features contribute to antimicrobial efficacy .
- Anticancer Screening : In vitro assays were conducted on derivatives of pyrimidine compounds, revealing cytotoxic effects against various cancer cell lines. While direct studies on this compound are lacking, these findings highlight the potential for similar compounds in cancer treatment .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been noted, which is critical for developing effective cancer therapies .
- Case Studies : In vitro studies have shown that derivatives similar to this compound demonstrate significant activity against human cancer cell lines, including colon, breast, and cervical cancers .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Its structural components allow for interactions with microbial targets, potentially inhibiting growth and biofilm formation:
- Biofilm Suppression : Research indicates that compounds with similar structures can effectively suppress biofilm formation in pathogenic bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Quantitative Structure–Activity Relationships (QSAR) : QSAR studies are being employed to optimize the design of new antimicrobial agents based on the characteristics of this compound .
Drug Development Potential
The unique functional groups present in this compound make it a candidate for further modifications aimed at enhancing biological activity:
- Lead Compound for Pharmaceuticals : Its structural attributes suggest potential roles in developing drugs targeting oncology and infectious diseases.
- Molecular Docking Studies : Investigating binding affinities to biological targets is essential for optimizing its pharmacological profile. Techniques such as molecular docking and enzyme inhibition assays could elucidate its mechanism of action.
Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Key Compounds:
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide ():
- Substituents : A trifluoromethylphenyl group at the 2-position and an acetamide-linked chlorobenzyl group.
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, enhancing the pyrimidine ring's electrophilicity compared to the 4-fluorobenzyl group in the target compound.
- 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-N-methylpyrimidin-4-amine (): Substituents: Dichlorobenzylsulfanyl at the 2-position.
Table 1: Substituent Comparison
Conformational and Steric Considerations
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Conformation: Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular planarity. Intramolecular N–H⋯N hydrogen bonding stabilizes the structure. Steric Effects: The methoxyphenylaminomethyl group introduces bulkiness, contrasting with the smaller sulfanyl-methyl groups in the target compound.
- N-Allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine (): Substituents: Allyl group instead of N-methylamine.
Physical and Chemical Properties
Table 2: Property Comparison
*Estimated based on structural analogs.
Q & A
Q. What are the optimal synthetic routes and conditions for N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Using dimethylformamide (DMF) or toluene as solvents with bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to facilitate sulfanyl group incorporation .
- Temperature control (120–130°C) to optimize reaction rates and minimize side products.
- Purification via column chromatography or recrystallization to isolate the target compound. Validate purity using HPLC or TLC.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR (¹H, ¹³C, and 2D-COSY) to verify substituent positions on the pyrimidine core.
- X-ray crystallography to resolve intramolecular interactions, such as hydrogen bonding between sulfanyl groups and aromatic rings, as observed in structurally similar pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Q. What are the primary chemical reactivity profiles of this compound?
- Methodological Answer : Reactivity is dominated by:
- Sulfanyl groups : Susceptible to oxidation (e.g., forming sulfoxides/sulfones) under controlled conditions with oxidizing agents like mCPBA .
- Pyrimidine ring : Participates in electrophilic aromatic substitution (e.g., nitration) at electron-deficient positions.
- N-Methylamine : Acts as a weak base, enabling coordination with metal catalysts in cross-coupling reactions.
Advanced Research Questions
Q. How can computational methods aid in predicting biological targets or reaction pathways for this compound?
- Methodological Answer :
- Molecular docking (AutoDock, Schrödinger Suite) to screen against protein databases (e.g., PDB) for potential binding sites, leveraging the sulfanyl groups' affinity for cysteine residues .
- Density Functional Theory (DFT) to model transition states in sulfanyl oxidation or pyrimidine ring modifications, optimizing reaction conditions computationally before experimental validation .
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., ATP-based viability vs. flow cytometry).
- Meta-analysis : Compare structural analogs (e.g., 4-chlorophenyl vs. 4-fluorobenzyl substituents) to identify substituent-dependent activity trends .
Q. What strategies can enhance the metabolic stability of this compound for in vivo studies?
- Methodological Answer :
- Isotopic labeling (e.g., deuterium at benzylic positions) to slow CYP450-mediated oxidation .
- Prodrug design : Mask sulfanyl groups as thioethers or ester-protected derivatives to improve bioavailability.
- Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots for modification.
Q. How to investigate multi-target mechanisms of action for this compound?
- Methodological Answer :
- Phosphoproteomics/kinome profiling to map kinase inhibition patterns, given pyrimidine derivatives' known roles in ATP-binding pockets .
- CRISPR-Cas9 screens to identify synthetic lethal gene interactions, linking chemical structure to pathway vulnerabilities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
